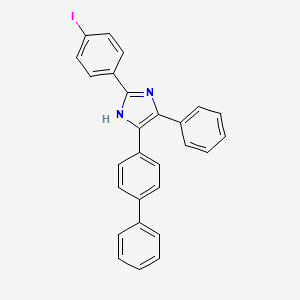
N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea, also known as BCEMU, is a chemical compound that has been widely used in scientific research for its various biological and pharmacological properties. BCEMU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea is not fully understood, but it is believed to involve the inhibition of protein kinases. N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea has been shown to inhibit the activity of various protein kinases, including mitogen-activated protein kinase (MAPK), protein kinase C (PKC), and cyclin-dependent kinase (CDK).
Biochemical and Physiological Effects
N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea has also been shown to inhibit the replication of HIV and hepatitis B virus. Additionally, N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea has been shown to have antifungal activity against various fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-established tool for studying various biological and pharmacological properties. However, N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea. One direction is the development of more efficient synthesis methods to increase the yield of N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea. Another direction is the investigation of the effects of N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea on other protein kinases and the development of more specific protein kinase inhibitors. Additionally, the potential use of N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea as a therapeutic agent for various diseases should be explored further.
Métodos De Síntesis
N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea can be synthesized using different methods, including the reaction of benzyl isocyanate with 4-methylphenylamine, followed by reaction with 2-cyanoethyl chloroformate. Another method involves the reaction of benzyl isocyanate with 4-methylphenylamine, followed by reaction with 2-cyanoethanol. The yield of N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea varies depending on the method used.
Aplicaciones Científicas De Investigación
N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea has been widely used in scientific research as a tool for studying various biological and pharmacological properties. It has been shown to have antitumor, antiviral, and antifungal properties. N-benzyl-N-(2-cyanoethyl)-N'-(4-methylphenyl)urea has also been used as a protein kinase inhibitor in various studies.
Propiedades
IUPAC Name |
1-benzyl-1-(2-cyanoethyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-15-8-10-17(11-9-15)20-18(22)21(13-5-12-19)14-16-6-3-2-4-7-16/h2-4,6-11H,5,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENHEBYYCOUDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CCC#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26726993 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5196876.png)
![3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5196883.png)
![N-(4-nitrophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5196893.png)
![2-[2-(2-allylphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B5196898.png)
![3-bromo-N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5196904.png)
![1-[(6-bromo-4-quinazolinyl)amino]-2-propanol](/img/structure/B5196909.png)
![10-acetyl-11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5196912.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5196919.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5196922.png)

![N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5196930.png)
![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5196954.png)
![methyl 3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5196958.png)
![9-[3-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5196962.png)